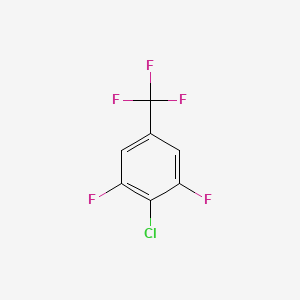

4-Chloro-3,5-difluorobenzotrifluoride

Description

Properties

IUPAC Name |

2-chloro-1,3-difluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5/c8-6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXGGVURUQFFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543723 | |

| Record name | 2-Chloro-1,3-difluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261846-28-9 | |

| Record name | 2-Chloro-1,3-difluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 3,5 Difluorobenzotrifluoride

Established Synthetic Pathways

The traditional synthesis of 4-Chloro-3,5-difluorobenzotrifluoride relies on well-established reactions, including halogen exchange from readily available polyhalogenated precursors, diazotization of aromatic amines, and chlorodenitration processes. These methods, while foundational, are often characterized by the challenge of controlling regioselectivity and separating the desired product from isomeric mixtures.

Halogen exchange (HALEX) reactions are a cornerstone in the synthesis of fluoroaromatic compounds. These processes typically involve the substitution of one halogen atom for another, most commonly replacing chlorine with fluorine using a fluoride (B91410) salt.

One of the primary routes to 4-Chloro-3,5-difluorobenzotrifluoride begins with a more heavily chlorinated precursor, 3,4,5-trichlorobenzotrifluoride. This starting material can be synthesized through the chlorination of p-chlorobenzotrifluoride, followed by fluorination of the trichloromethyl group using reagents like anhydrous hydrogen fluoride (HF). google.com

The crucial step is the partial halogen exchange reaction where two of the three chlorine atoms on the aromatic ring of 3,4,5-trichlorobenzotrifluoride are substituted with fluorine. This is typically achieved by heating the precursor with an alkali metal fluoride, such as potassium fluoride (KF). The reaction generally proceeds in a high-boiling point, polar aprotic solvent. However, this method often yields a mixture of isomers, including the desired 4-Chloro-3,5-difluorobenzotrifluoride and 3-chloro-4,5-difluorobenzotrifluoride (B1363454), necessitating subsequent separation procedures like fractional distillation. wikipedia.org

Table 1: Halogen Exchange from 3,4,5-Trichlorobenzotrifluoride

| Parameter | Condition | Outcome |

| Starting Material | 3,4,5-Trichlorobenzotrifluoride | - |

| Reagent | Potassium Fluoride (KF) | Fluorinating agent |

| Process | Nucleophilic Aromatic Substitution (SNAr) | Replacement of Cl with F |

| Key Challenge | Control of Regioselectivity | Formation of isomeric products |

| Products | 4-Chloro-3,5-difluorobenzotrifluoride, 3-Chloro-4,5-difluorobenzotrifluoride | Isomeric mixture requiring separation |

An alternative and significant pathway originates from 4-chloro-3,5-dinitrobenzotrifluoride (B147460). researchgate.net This intermediate is prepared via the exhaustive nitration of 4-chlorobenzotrifluoride (B24415). google.com The dinitro compound serves as a versatile precursor for introducing the desired functionalities.

The synthetic sequence involves several key transformations:

Reduction of Nitro Groups: The two nitro groups are reduced to amino groups to form 4-chloro-3,5-diaminobenzotrifluoride. This reduction is typically carried out using standard methods, such as catalytic hydrogenation or metal-acid systems (e.g., Sn/HCl).

Diazotization and Fluorination: The resulting diamino compound undergoes a double diazotization reaction, converting both amino groups into diazonium salts. Subsequent decomposition of these salts in the presence of a fluoride source, such as in the Balz-Schiemann reaction, replaces the diazonium groups with fluorine atoms to yield the target molecule.

This route offers better regiochemical control compared to the halogen exchange of polychlorinated species, as the positions of the fluorine atoms are dictated by the initial placement of the nitro groups.

Table 2: Synthesis via Dinitro-Substituted Precursor

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Nitration | HNO₃/H₂SO₄ | 4-Chloro-3,5-dinitrobenzotrifluoride |

| 2 | Reduction | H₂, Catalyst (e.g., Pd/C) or Sn/HCl | 4-Chloro-3,5-diaminobenzotrifluoride |

| 3 | Diazotization | NaNO₂, HBF₄ | Diazonium tetrafluoroborate (B81430) intermediate |

| 4 | Fluorodediazoniation | Heat (Balz-Schiemann) | 4-Chloro-3,5-difluorobenzotrifluoride |

Diazotization reactions are fundamental for converting aromatic amino groups into a wide array of other functional groups via a diazonium salt intermediate. The Sandmeyer and Balz-Schiemann reactions are particularly relevant.

Balz-Schiemann Reaction: This reaction is the method of choice for introducing fluorine onto an aromatic ring from an amine. wikipedia.org It involves the formation of an isolable diazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻). masterorganicchemistry.com Gentle thermal decomposition of this salt yields the aryl fluoride, along with nitrogen gas and boron trifluoride. wikipedia.orgmasterorganicchemistry.com This method is central to the pathway described in section 2.1.1.2.

Chlorodenitration involves the direct replacement of a nitro group on an aromatic ring with a chlorine atom. This process is particularly useful for synthesizing polychlorinated aromatics that can serve as precursors for subsequent halogen exchange reactions.

The reaction is typically performed by treating a nitroaromatic compound with molecular chlorine at elevated temperatures in the presence of a catalyst. researchgate.net For instance, the conversion of 4-chloro-3,5-dinitrobenzotrifluoride into 3,4,5-trichlorobenzotrifluoride can be achieved through this method, which then feeds into the halogen exchange pathway described in section 2.1.1.1. researchgate.net The catalyst system often comprises a metal salt, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), and a sulfur compound. researchgate.net This process provides a route to the key polychlorinated intermediates required for SNAr-based fluorination strategies.

Classical Halogen Exchange Strategies from Polyhalogenated Precursors

Modern and Advanced Synthetic Strategies

While classical methods are well-established, modern synthetic chemistry offers advanced strategies that could potentially be applied to synthesize 4-Chloro-3,5-difluorobenzotrifluoride with greater efficiency and selectivity. These methods often focus on direct C-H functionalization, avoiding the need for pre-functionalized substrates like amines or nitro compounds.

Recent advancements in catalysis have enabled the direct fluorination of C-H bonds. nih.gov Potential modern routes include:

Photocatalytic C-H Fluorination: This technique uses a photocatalyst, such as decatungstate, which, upon light activation, can abstract a hydrogen atom from a C-H bond. rsc.org The resulting carbon-centered radical can then be trapped by a fluorine source, like N-fluorobenzenesulfonimide (NFSI), to form the C-F bond. rsc.org This approach could theoretically be applied to 4-chlorobenzotrifluoride to install fluorine atoms at the 3 and 5 positions directly, offering a more atom-economical route. beilstein-journals.org

Transition-Metal-Catalyzed C-H Activation/Fluorination: Palladium catalysis, for example, can mediate the directed C(sp³)–H fluorination of benzylic positions. beilstein-journals.org While this specific example applies to the side chain, related methodologies for aromatic C(sp²)–H activation could be envisioned. Aromatic C-H activation followed by fluorination represents a powerful, though challenging, frontier in organofluorine chemistry.

Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF₄) are powerful electrophilic fluorinating agents. mdpi.com In principle, a sufficiently activated aromatic ring could undergo direct electrophilic fluorination. However, the electron-withdrawing nature of the -CF₃ and -Cl groups on the target molecule's precursors makes this a difficult transformation without a strongly activating directing group.

These modern strategies, while not yet reported specifically for the synthesis of 4-Chloro-3,5-difluorobenzotrifluoride, represent the cutting edge of synthetic methodology and may provide more efficient and sustainable pathways in the future.

Palladium-Catalyzed Dehalogenation and Related Transformations

Palladium-catalyzed reactions are fundamental in organofluorine chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions. While direct palladium-catalyzed dehalogenation (removal of a halogen) is a known transformation, its application in the synthesis of complex polychloroaromatic compounds often involves cross-coupling reactions where a halogen is replaced by another functional group.

For instance, the dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene, a process related to dehalogenation, has been achieved with high efficiency using Herrmann's catalyst, a palladium-based catalyst. This reaction resulted in a polymer with high molecular weight and regioregularity in nearly quantitative yield. nih.gov Such palladium-catalyzed processes highlight the potential for selective halogen activation. In the context of synthesizing compounds like 4-chloro-3,5-difluorobenzotrifluoride, palladium catalysis can be envisioned for the selective replacement of a nitro group or another halogen on a precursor molecule. For example, a dinitro- or dichloro-benzotrifluoride derivative could be selectively functionalized using a suitable palladium catalyst and coupling partner to introduce the desired chloro and fluoro substituents. Furthermore, the development of palladium(0)-catalyzed arylative dearomatization of phenols demonstrates the versatility of palladium in complex transformations leading to spirocyclohexadienone products, showcasing its utility in manipulating aromatic systems. nih.gov

| Reaction Type | Substrate Example | Catalyst System | Key Outcome | Reference |

|---|---|---|---|---|

| Dehydrohalogenative Polycondensation | 2-bromo-3-hexylthiophene | Herrmann's catalyst / tris(2-dimethylaminophenyl)phosphine | 99% yield, 98% regioregularity | nih.gov |

| Arylative Dearomatization | Phenols | Palladium(0) complexes | Formation of spirocyclohexadienones | nih.gov |

| Decarboxylative Allylic Alkylation | Allyl enol carbonates | Palladium / Ligand | Synthesis of fluorinated chiral centers | nih.gov |

Nucleophilic Fluorination and Trifluoromethylation Innovations

Nucleophilic fluorination is a cornerstone for the synthesis of fluorinated aromatic compounds. rsc.org This approach involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride ion. The synthesis of 4-chloro-3,5-difluorobenzotrifluoride can be achieved from precursors like 4-chloro-3,5-dinitrobenzotrifluoride. epo.orggoogleapis.comgoogle.com In this method, the nitro groups are replaced by chlorine through treatment with molecular chlorine in the presence of a catalyst system comprising a metal salt (e.g., ferric chloride or aluminium trichloride) and a sulfur compound. epo.orggoogleapis.com

Innovations in this area focus on improving the efficiency and selectivity of these fluorination reactions. Transition metal-catalyzed methods have been extensively developed for preparing valuable fluorinated targets. rsc.org Despite challenges associated with the dual reactivity of fluoride as both a nucleophile and a base, significant breakthroughs have emerged. rsc.org These include palladium-catalyzed nucleophilic fluorination to create fluoroarenes from aryl triflates and the first examples of Tsuji-Trost allylic alkylation using fluoride. rsc.org The development of new fluoride-derived electrophilic reagents for late-stage fluorination also represents a significant advancement, particularly for applications in fields like Positron Emission Tomography (PET) imaging. rsc.orgucla.edu

Carbon-Fluorine Bond Activation and Selective Functionalization

The activation and subsequent functionalization of the highly stable carbon-fluorine (C-F) bond is a significant challenge in synthetic chemistry but offers a powerful strategy for synthesizing partially fluorinated compounds from readily available polyfluorinated precursors. researchgate.netbaranlab.org This "reverse" approach is gaining traction as an alternative to direct fluorination methods. researchgate.net

Transition-Metal-Mediated C-F Activation

Transition metals, particularly earth-abundant 3d metals like nickel and cobalt, have shown considerable promise in mediating C-F bond activation. researchgate.net Nickel-catalyzed cross-coupling reactions, for example, can effectively form new carbon-carbon bonds by activating C-F bonds. semanticscholar.orgbeilstein-journals.org These reactions often proceed under milder conditions than previously possible and allow for the selective functionalization of polyfluoroarenes. beilstein-journals.org For instance, 2-fluorobenzofurans have been successfully coupled with arylboronic acids using a nickel catalyst, demonstrating the feasibility of activating aromatic C-F bonds for cross-coupling. beilstein-journals.org This approach is crucial for the late-stage functionalization of complex molecules where other reactive groups are present. beilstein-journals.org

Visible Light Photoredox Catalysis in Defluorinative Reactions

Visible light photoredox catalysis has emerged as a mild and powerful tool for initiating organic transformations, including the activation of C-F bonds. nih.govmdpi.comrsc.org This technique uses a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in defluorinative reactions. nih.govacs.org This strategy has been successfully applied to the defluoroborylation of polyfluoroarenes using NHC-BH3, which proceeds at room temperature via an SET/radical addition pathway. acs.org The use of organic photoredox catalysts has also enabled the efficient reduction of C-F bonds to generate carbon-centered radicals, which can then be used in hydrodefluorination or cross-coupling reactions. nih.gov This method is particularly attractive due to its mild reaction conditions and high functional group tolerance. mdpi.comresearchgate.net

Synergistic Catalysis in Csp2-Csp3 Cross-Coupling

Synergistic catalysis, which involves the cooperative action of two distinct catalytic systems, offers a sophisticated approach to achieve challenging transformations. In the context of C-F bond activation, a synergistic system might involve a transition metal catalyst for C-F bond cleavage and another catalyst, such as a Lewis base or another metal, to facilitate the subsequent bond formation. researchgate.net This dual catalytic approach has been successfully employed in the stereodivergent Csp3-Csp3 coupling reactions involving palladium. researchgate.net For the synthesis of compounds like 4-chloro-3,5-difluorobenzotrifluoride, a synergistic catalytic system could enable the precise cross-coupling of a polyfluoroarene with an alkyl partner at a specific C-F position. For example, nickel-catalyzed Csp2-Csp3 bond formation through C-F activation has been demonstrated using diorganozinc or alkylzinc halide reagents, allowing for the incorporation of various functional groups. semanticscholar.org This type of catalysis is essential for building molecular complexity and accessing novel fluorinated structures. nih.gov

Optimization of Reaction Parameters and Process Efficiency

The industrial-scale synthesis of 4-chloro-3,5-difluorobenzotrifluoride necessitates careful optimization of reaction parameters to ensure high yield, purity, and process safety. Key parameters that are typically optimized include temperature, pressure, catalyst concentration, reactant stoichiometry, and reaction time. googleapis.comrsc.org

For example, in the chlorination of 4-chloro-3-nitrobenzotrifluoride, the reaction temperature is carefully controlled and increased in stages to maximize the conversion to the desired dichlorinated product while minimizing the formation of byproducts. googleapis.com The process is typically conducted in the liquid phase at atmospheric pressure, with temperatures ranging up to 220°C, and more specifically between 180°C and 210°C. googleapis.com The progress of such reactions is often monitored using techniques like gas-liquid chromatography (GLC) to determine the optimal reaction time. epo.org

Factorial design experiments are a powerful tool for systematically optimizing multiple reaction parameters simultaneously. rsc.org This statistical approach allows for the identification of the most critical factors affecting the reaction outcome and their optimal levels. For instance, a study on the synthesis of aroma esters optimized factors such as acid excess, temperature, vacuum, and time to significantly increase product conversion. rsc.org Similar methodologies can be applied to the synthesis of 4-chloro-3,5-difluorobenzotrifluoride to enhance process efficiency.

| Parameter | Typical Range/Value | Significance | Reference |

|---|---|---|---|

| Temperature | 118°C - 220°C | Controls reaction rate and selectivity. Staged increases can improve conversion. | googleapis.com |

| Catalyst | Friedel-Crafts type (e.g., FeCl₃, AlCl₃) with a sulfur compound | Essential for the replacement of nitro groups with chlorine. | epo.orggoogleapis.com |

| Reactant Stoichiometry | Controlled addition of chlorine gas | Affects the degree of chlorination and product distribution. | epo.org |

| Reaction Time | Several hours (e.g., 13.5 to 97 hours) | Determined by monitoring reaction completion via GLC analysis to maximize yield. | epo.orggoogleapis.com |

| Pressure | Atmospheric | Simplifies reactor design and operation. | googleapis.com |

Influence of Solvent Systems (e.g., Dimethylsulfoxide, Sulfolane, Acetonitrile)

The choice of solvent is critical in the synthesis of 4-Chloro-3,5-difluorobenzotrifluoride, particularly in the halogen exchange (Halex) fluorination steps where chlorine atoms are replaced by fluorine. Polar aprotic solvents are generally favored as they can dissolve the potassium fluoride used as the fluorinating agent to some extent and promote the nucleophilic substitution reaction. audreyli.comresearchgate.net

Dimethyl sulfoxide (B87167) (DMSO) , Sulfolane (tetramethylene sulfone) , and Acetonitrile (CH₃CN) are commonly employed solvents in such fluorination reactions. audreyli.comdntb.gov.ua Their high polarity helps in the solubilization of the fluoride salts, while their aprotic nature prevents the deactivation of the fluoride nucleophile through hydrogen bonding.

In the context of preparing fluorinated benzonitriles, which shares mechanistic similarities with the synthesis of fluorinated benzotrifluorides, studies have shown that the choice of solvent significantly impacts the reaction outcome. For instance, in the fluorination of dichlorobenzonitriles, the reaction proceeds more effectively in high-boiling point polar aprotic solvents. While DMSO has been used, its relatively lower boiling point can limit its effectiveness for less reactive substrates that require higher temperatures. audreyli.com Sulfolane, with its higher boiling point, often provides better yields for such transformations. audreyli.com Acetonitrile is also a viable solvent, and in some comparative studies for nucleophilic fluorination, it has demonstrated the highest radiochemical yields at various temperatures. dntb.gov.ua

The effectiveness of these solvents in a typical Halex reaction for a related compound is summarized in the table below.

| Solvent | Typical Boiling Point (°C) | Key Characteristics |

| Dimethylsulfoxide (DMSO) | 189 | Highly polar aprotic, good solvent for many salts, but can be limited by its boiling point for less reactive substrates. audreyli.com |

| Sulfolane | 285 | High-boiling polar aprotic solvent, excellent for reactions requiring high temperatures, such as the Halex process. audreyli.comgoogle.com |

| Acetonitrile | 82 | Polar aprotic solvent, can provide high yields in nucleophilic fluorinations, often used in combination with other catalysts. dntb.gov.uanih.gov |

Temperature and Pressure Regimes in Fluorination Reactions

Temperature and pressure are critical parameters that directly influence the reaction rate and selectivity in the fluorination steps for the synthesis of 4-Chloro-3,5-difluorobenzotrifluoride. Halogen exchange fluorination reactions, particularly for the replacement of chlorine with fluorine on an aromatic ring, are often conducted at elevated temperatures.

The typical temperature range for Halex reactions is between 150°C and 250°C. researchgate.net For the synthesis of related difluorobenzotrifluorides from their dichloro counterparts, reaction temperatures are often maintained in the range of 203-210°C. google.com In the preparation of 3-chloro-4,5-difluorobenzotrifluoride from 3,4,5-trichlorobenzotrifluoride, the reaction with potassium fluoride is carried out at high temperatures. epo.org

The pressure is generally kept at atmospheric pressure, although in some cases, a reduced pressure may be applied during the later stages of the reaction to facilitate the removal of the product by distillation. google.com For instance, in the synthesis of 3,4-difluorobenzotrifluoride, after an initial heating period at atmospheric pressure, the pressure was reduced to 100 mm Hg to complete the distillation of the product. google.com

The following table provides an overview of typical temperature and pressure conditions for related fluorination reactions.

| Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

| 3,4-Dichlorobenzotrifluoride | KF | Sulfolane | 203-210 | 1 atm, then 100 mm Hg | - | google.com |

| 4-Chloro-3,5-dinitrobenzotrifluoride | KF | None (neat) | ~145 | - | - | epo.org |

| 3,4-Dichlorobenzonitrile | KF | DMI | 225 | - | Good | audreyli.com |

Role of Catalysts and Additives in Reaction Selectivity and Yields

In halogen exchange fluorination , phase-transfer catalysts are often employed to improve the solubility and reactivity of the potassium fluoride. Crown ethers, such as 18-crown-6, are known to complex with potassium ions, thereby increasing the availability of "naked" and more nucleophilic fluoride ions in the reaction medium. google.comgoogle.com This catalytic approach can significantly accelerate the rate of fluorination.

For the Sandmeyer reaction , which is used to introduce the chlorine atom from an amino precursor (e.g., 4-amino-3,5-difluorobenzotrifluoride), copper(I) salts, such as copper(I) chloride (CuCl), are the classical catalysts. epo.orgnih.govnih.gov The reaction proceeds via the formation of a diazonium salt from the aniline (B41778) derivative, followed by a copper-catalyzed decomposition of the diazonium salt in the presence of a chloride source. The use of a copper catalyst is crucial for achieving high yields and minimizing the formation of by-products. nih.gov

In some synthetic routes involving the transformation of nitro groups, Friedel-Crafts type catalysts like ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are used in conjunction with sulfur compounds to facilitate the replacement of nitro groups with chlorine. epo.org

The table below summarizes the role of various catalysts and additives in the key reaction types.

| Reaction Type | Catalyst/Additive | Function | Typical Precursor |

| Halogen Exchange Fluorination | 18-crown-6 | Phase-transfer catalyst, enhances solubility and reactivity of KF. google.comgoogle.com | Dichlorobenzotrifluoride |

| Sandmeyer Reaction | Copper(I) Chloride (CuCl) | Catalyzes the conversion of a diazonium salt to an aryl chloride. epo.orgnih.govnih.gov | Aminobenzotrifluoride |

| Chlorodenitration | Ferric Chloride (FeCl₃) | Friedel-Crafts catalyst for the replacement of nitro groups with chlorine. epo.org | Dinitrobenzotrifluoride |

| Halogen Exchange Fluorination | Potassium Carbonate (K₂CO₃) | Base, can help to neutralize any acidic byproducts. google.com | Dichlorobenzotrifluoride |

Advanced Spectroscopic and Structural Characterization of 4 Chloro 3,5 Difluorobenzotrifluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the fluorine atoms within a molecule. For 4-Chloro-3,5-difluorobenzotrifluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for its complete structural assignment.

¹H NMR: The proton NMR spectrum of 4-Chloro-3,5-difluorobenzotrifluoride is expected to be relatively simple, showing signals for the aromatic protons. The chemical shift and multiplicity of these signals would be influenced by the through-bond and through-space coupling with the adjacent fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons would show complex splitting patterns and shifts influenced by the chlorine and fluorine substituents.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum would show distinct signals for the trifluoromethyl group and the two aromatic fluorine atoms. The chemical shifts and coupling constants (J-values) between the fluorine atoms and with the aromatic protons would provide critical data for confirming the substitution pattern on the benzene (B151609) ring.

Predicted NMR Data for 4-Chloro-3,5-difluorobenzotrifluoride (Illustrative) (Note: The following table is illustrative and based on general principles and data for analogous compounds, as specific experimental data for 4-Chloro-3,5-difluorobenzotrifluoride is not available.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 7.0 - 8.0 | Doublet of doublets or more complex patterns | J(H-F) coupling would be observed |

| ¹³C (Aromatic) | 110 - 160 | Complex multiplets due to C-F coupling | ¹J(C-F), ²J(C-F), ³J(C-F) |

| ¹³C (CF₃) | ~125 | Quartet | ¹J(C-F) ~270-280 |

| ¹⁹F (Aromatic) | -100 to -140 | Multiplets | J(F-F) and J(F-H) coupling |

| ¹⁹F (CF₃) | ~ -60 | Singlet or fine multiplets due to long-range coupling |

Vibrational Spectroscopy (e.g., Infrared (IR) Analysis)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of 4-Chloro-3,5-difluorobenzotrifluoride would be characterized by strong absorption bands associated with the C-F and C-Cl bonds, as well as the vibrations of the trifluoromethyl group and the aromatic ring.

Key Expected IR Absorption Bands for 4-Chloro-3,5-difluorobenzotrifluoride (Note: This table is illustrative and based on characteristic frequencies for similar functional groups.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1450-1600 | Medium-Strong | Aromatic C=C stretching vibrations |

| 1100-1400 | Strong | C-F stretching vibrations (trifluoromethyl group) |

| 1000-1100 | Strong | C-F stretching vibrations (aromatic) |

| 700-850 | Strong | C-Cl stretching vibration |

| 600-900 | Medium-Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a molecule. For 4-Chloro-3,5-difluorobenzotrifluoride, the mass spectrum would show a molecular ion peak corresponding to its exact mass. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern would likely involve the loss of the trifluoromethyl group (CF₃), chlorine (Cl), and fluorine (F) atoms, leading to a series of fragment ions that can be used to deduce the structure of the parent molecule.

Predicted Mass Spectrometry Data for 4-Chloro-3,5-difluorobenzotrifluoride (Illustrative) (Note: This table is illustrative and based on general fragmentation patterns of halogenated aromatic compounds.)

| m/z | Fragment Ion | Interpretation |

| [M]⁺ | [C₇H₂ClF₅]⁺ | Molecular ion |

| [M+2]⁺ | [C₇H₂³⁷ClF₅]⁺ | Isotope peak due to ³⁷Cl |

| [M-CF₃]⁺ | [C₆H₂ClF₂]⁺ | Loss of trifluoromethyl radical |

| [M-Cl]⁺ | [C₇H₂F₅]⁺ | Loss of chlorine radical |

| [M-F]⁺ | [C₇H₂ClF₄]⁺ | Loss of fluorine radical |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 4-Chloro-3,5-difluorobenzotrifluoride could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This data would offer unambiguous confirmation of the substitution pattern on the benzene ring and the geometry of the trifluoromethyl group. To date, no published crystal structure for 4-Chloro-3,5-difluorobenzotrifluoride has been found in the common crystallographic databases.

Hyphenated Techniques in Structural Elucidation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS would be an ideal technique for the analysis of 4-Chloro-3,5-difluorobenzotrifluoride, assuming it is sufficiently volatile and thermally stable. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide a mass spectrum for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or in complex matrices, LC-MS would be the method of choice. The liquid chromatograph would perform the separation, followed by ionization and mass analysis to identify the components.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful hyphenated technique allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column. This would be particularly useful for the analysis of mixtures containing 4-Chloro-3,5-difluorobenzotrifluoride and its isomers or degradation products.

The application of these hyphenated techniques to derivatives of 4-Chloro-3,5-difluorobenzotrifluoride would be crucial for metabolism studies, environmental analysis, and quality control in synthetic processes.

Computational Chemistry and Theoretical Modeling of 4 Chloro 3,5 Difluorobenzotrifluoride

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio)

Electronic structure calculations are fundamental to understanding the intrinsic properties of 4-Chloro-3,5-difluorobenzotrifluoride. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's geometry, electronic distribution, and orbital energies.

DFT methods, particularly those using hybrid functionals like B3LYP, are well-suited for calculating the electronic properties of halogenated aromatic compounds. researchgate.net These calculations can predict key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For fluorinated aromatics, the presence of fluorine atoms tends to lower the HOMO energy and raise the LUMO energy, increasing the HOMO-LUMO gap and enhancing chemical stability. numberanalytics.com

The introduction of fluorine atoms to a benzene (B151609) ring results in the formation of new π-orbitals that are lower in energy than the original aromatic orbitals. nih.govacs.org This "fluoromaticity" can lead to increased ring stability and resistance to certain reactions. nih.govacs.org

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide alternative approaches for electronic structure calculations. While computationally more demanding, they can offer higher accuracy for specific properties. For instance, MP2 optimization combined with HF-GIAO (Gauge-Including Atomic Orbital) calculations has been shown to provide excellent predictions of NMR shielding tensors in fluorinated aromatics. acs.orgfigshare.com

Table 1: Predicted Electronic Properties of 4-Chloro-3,5-difluorobenzotrifluoride (Illustrative Data)

| Property | Predicted Value | Method |

|---|---|---|

| HOMO Energy | -7.5 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP |

Note: The data in this table is illustrative and based on typical values for similar halogenated benzotrifluorides. Actual values would require specific calculations for 4-Chloro-3,5-difluorobenzotrifluoride.

Reaction Pathway Elucidation and Transition State Characterization

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving 4-Chloro-3,5-difluorobenzotrifluoride. A key reaction type for this class of compounds is nucleophilic aromatic substitution (SNAr). The presence of electron-withdrawing groups (two fluorine atoms and a trifluoromethyl group) activates the aromatic ring towards nucleophilic attack.

Theoretical calculations can map the potential energy surface for a given reaction, identifying the transition states and any intermediate species. For SNAr reactions, the classical mechanism involves a two-step addition-elimination sequence via a Meisenheimer complex. However, recent studies combining experimental and computational analyses have provided evidence that some SNAr reactions may proceed through a concerted mechanism. nih.gov Computational analysis of the reaction of monosubstituted benzenes has shown that for substitutions on pyridine, pyrazine, and pyrimidine, stepwise mechanisms are not predicted, suggesting that concerted mechanisms may be common for many SNAr reactions. nih.gov

By calculating the activation energies for different potential pathways, researchers can predict the most likely reaction mechanism. For 4-Chloro-3,5-difluorobenzotrifluoride, computational studies could determine whether the substitution of the chlorine atom or one of the fluorine atoms is more favorable and whether the reaction proceeds via a stepwise or concerted pathway. Such studies have been performed on related systems, for example, the reaction of 2,4-difluoronitrobenzene (B147775) with amines. mdpi.com

Table 2: Illustrative Calculated Activation Energies for Nucleophilic Aromatic Substitution on 4-Chloro-3,5-difluorobenzotrifluoride

| Reaction | Nucleophile | Calculated Activation Energy (kcal/mol) | Predicted Mechanism |

|---|---|---|---|

| Substitution of Chlorine | Methoxide | 15.2 | Concerted (cSNAr) |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from reaction pathway elucidation studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of 4-Chloro-3,5-difluorobenzotrifluoride over time. These simulations solve Newton's equations of motion for a system of atoms, offering insights into conformational changes, intermolecular interactions, and the behavior of the molecule in different environments (e.g., in solution).

For a molecule like 4-Chloro-3,5-difluorobenzotrifluoride, MD simulations could be used to investigate its interactions with solvent molecules, which is crucial for understanding its solubility and reactivity in different media. Simulations can also be employed to study the molecule's behavior at interfaces or its potential to permeate biological membranes.

Quantitative Structure-Reactivity Relationships (QSAR) for Fluorinated Aromatics

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a particular property, such as toxicity. For fluorinated aromatic compounds, QSAR studies are particularly useful for predicting their environmental fate and toxicological profiles without extensive experimental testing. nih.gov

The development of QSAR models for halogenated hydrocarbons often involves the calculation of various molecular descriptors using quantum chemical methods. nih.gov These descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters, and lipophilicity (logP). The goal is to build a mathematical model that can predict the activity of new or untested compounds based on their calculated descriptors. rsc.org

For 4-Chloro-3,5-difluorobenzotrifluoride, a QSAR model could be developed to predict its potential toxicity based on descriptors calculated from its electronic structure. Studies on nitroaromatic compounds have shown that descriptors such as the lowest unoccupied molecular orbital energy (ELUMO) can be effective in predicting toxicity. mdpi.com

Table 3: Common Descriptors Used in QSAR Models for Halogenated Aromatic Compounds

| Descriptor | Description | Relevance |

|---|---|---|

| logP | Octanol-water partition coefficient | Lipophilicity and bioavailability |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability, electrophilicity |

| Molecular Polarizability | Ease of distortion of the electron cloud | Intermolecular interactions |

Spectroscopic Property Prediction

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. For 4-Chloro-3,5-difluorobenzotrifluoride, theoretical calculations can provide valuable information about its expected NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The prediction of 19F and 13C NMR chemical shifts is of particular interest for fluorinated compounds. DFT and ab initio methods, such as the GIAO method, can be used to calculate NMR shielding tensors. acs.orgfigshare.com These calculated shieldings can then be converted to chemical shifts by referencing them to a standard. Scaling factors are often applied to improve the accuracy of the predicted shifts. researchgate.netnih.gov This approach can be invaluable for assigning the signals in complex spectra of multifluorinated molecules. researchgate.netnih.gov

Vibrational Spectroscopy: The prediction of infrared (IR) and Raman spectra relies on the calculation of vibrational frequencies. This is typically done by calculating the second derivatives of the energy with respect to the nuclear coordinates. Both DFT and ab initio methods can provide harmonic vibrational frequencies. ias.ac.indtic.milnist.gov While these calculated frequencies are often systematically higher than experimental values, they can be scaled to provide excellent agreement with experimental spectra, aiding in the assignment of vibrational modes. ias.ac.innist.gov

Table 4: Illustrative Predicted Spectroscopic Data for 4-Chloro-3,5-difluorobenzotrifluoride

| Spectrum | Predicted Feature | Predicted Value |

|---|---|---|

| 19F NMR | Chemical Shift (CF3) | -63 ppm |

| 19F NMR | Chemical Shift (Aromatic F) | -110 ppm |

| 13C NMR | Chemical Shift (C-Cl) | 135 ppm |

| IR | C-F Stretch (Aromatic) | 1350-1400 cm-1 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Accurate predictions require specific calculations.

Strategic Applications of 4 Chloro 3,5 Difluorobenzotrifluoride in Chemical Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

The strategic placement of three different types of halogen-containing groups on the aromatic ring makes 4-chloro-3,5-difluorobenzotrifluoride a versatile intermediate. The chlorine atom, the aromatic fluorine atoms, and the trifluoromethyl group each offer different chemical reactivity, allowing for selective transformations. The chlorine atom is a versatile handle for various chemical reactions. For instance, related dinitro-analogs demonstrate that the chlorine is readily replaced via nucleophilic aromatic substitution. sigmaaldrich.com

The trifluoromethyl group is a strong electron-withdrawing group that deactivates the benzene (B151609) ring to electrophilic substitution and directs incoming groups primarily to the meta-position. nih.gov This electronic effect, combined with the steric and electronic influence of the fluorine atoms, governs the regioselectivity of further synthetic modifications. The stability of the trifluoromethyl group also imparts thermal stability to its derivatives.

Fluorinated compounds are of paramount importance in the agrochemical industry, and benzotrifluoride (B45747) derivatives are key intermediates in the synthesis of many modern herbicides. While direct synthetic routes starting from 4-chloro-3,5-difluorobenzotrifluoride are not extensively documented in public literature, the utility of closely related analogues is well-established. For example, the structurally similar compound 4-chloro-3,5-dinitrobenzotrifluoride (B147460) is a known intermediate in the production of the dinitroaniline herbicide, trifluralin. nih.gov

Furthermore, compounds like 3-chloro-4,5-difluorobenzotrifluoride (B1363454) are valuable in the manufacture of herbicidal diphenyl ethers. The synthesis of these complex herbicides often involves the reaction of a substituted phenol (B47542) with a functionalized fluorinated benzene ring, a role for which 4-chloro-3,5-difluorobenzotrifluoride is well-suited as a precursor. The general synthetic routes often involve nucleophilic substitution of the chlorine atom.

Table 1: Related Benzotrifluoride Intermediates in Agrochemical Synthesis

| Intermediate Compound | Target Agrochemical Class/Example | Reference |

| 4-Chloro-3,5-dinitrobenzotrifluoride | Dinitroaniline Herbicides (e.g., Trifluralin) | nih.gov |

| 3-Chloro-4,5-difluorobenzotrifluoride | Diphenyl Ether Herbicides |

The introduction of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 4-chloro-3,5-difluorobenzotrifluoride scaffold is a valuable starting point for accessing novel bioactive compounds. Research on related structures highlights this potential. For instance, 4-chloro-3,5-dinitrobenzotrifluoride has been used as a derivatizing agent and in the synthesis of N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives, which can be explored for biological activity. sigmaaldrich.com

The presence of highly electronegative fluorine atoms can enhance a molecule's binding affinity to biological targets like enzymes or receptors. nih.gov This makes fluorinated building blocks sought after in drug discovery programs. The chlorine atom on the ring provides a convenient site for modification, allowing for the introduction of various pharmacophores through cross-coupling or substitution reactions to build a library of potential drug candidates.

Fluorinated polymers and liquid crystals often exhibit desirable properties such as high thermal stability, chemical resistance, and unique optical and dielectric characteristics. Aromatic compounds containing multiple fluorine atoms are key precursors for such advanced materials. The incorporation of fluorine can lead to liquid crystals with reduced viscosity and adjustable dielectric anisotropy. nih.gov

While specific examples of polymerization or liquid crystal synthesis starting directly from 4-chloro-3,5-difluorobenzotrifluoride are not prominent in the reviewed literature, its molecular structure makes it a candidate for such applications. The rigid aromatic core, combined with the strong dipole moments induced by the C-F bonds, are features often sought in liquid crystal design. nih.gov Furthermore, it could potentially be converted into a monomer, for example by transforming the chlorine atom into a polymerizable group, and then incorporated into specialty polymers where high fluorine content is desired for applications in low-loss optical fibers or low-dielectric constant materials. The development of fluorinated benzothiadiazole-based polymers for organic solar cells highlights the importance of fluorinated aromatic monomers in creating high-performance electronic materials. nih.gov

Utility in Fluorous Phase Organic Synthesis

Fluorous phase synthesis is a separation and purification technique that utilizes the unique properties of highly fluorinated (fluorous) solvents and reagents. Fluorous solvents are generally immiscible with common organic solvents at room temperature, allowing for easy separation of fluorous-tagged compounds from non-fluorous ones.

Benzotrifluoride (BTF) itself, while containing fluorine, is not considered a fluorous solvent but is often used as a "hybrid" solvent because it can dissolve both standard organic and some fluorous molecules. Compounds with a higher fluorine content, like 4-chloro-3,5-difluorobenzotrifluoride, are expected to have significantly enhanced solubility in fluorous solvents such as perfluorohexane. This high affinity for the fluorous phase makes it a potential candidate for use as a fluorous tag. By attaching this molecule to a non-fluorous substrate, the resulting compound can be selectively separated from reaction impurities using a simple liquid-liquid extraction between a fluorous and an organic solvent.

Design and Development of Fluorinated Scaffolds for Catalysis and Ligand Design

The electronic properties of ligands play a crucial role in determining the activity and selectivity of metal catalysts. The introduction of fluorine atoms into a ligand scaffold is a powerful tool for tuning these properties. The strong electron-withdrawing nature of both the fluorine atoms and the trifluoromethyl group in 4-chloro-3,5-difluorobenzotrifluoride makes it an interesting scaffold for ligand development.

If incorporated into a phosphine (B1218219) or N-heterocyclic carbene ligand, for example, the benzotrifluoride core would significantly decrease the electron density at the metal center. This electronic modification can enhance the catalytic activity in certain reactions, such as oxidative additions, or alter the selectivity of a catalytic transformation. While direct application of 4-chloro-3,5-difluorobenzotrifluoride in published catalysis research is not apparent, the fundamental principles of ligand design suggest its potential utility in creating novel, electronically-modified catalysts for fine chemical synthesis.

Polymerization Monomers for Functional Materials (e.g., Fluorinated Polyanilines from related compounds)

Functional polymers with tailored properties are essential for numerous advanced technologies. Fluorinated polymers are particularly valued for their stability and unique surface and electronic properties. Polyaniline is a well-known conducting polymer, and the synthesis of its fluorinated analogues is of interest for creating materials with modified conductivity, environmental stability, and processability.

4-Chloro-3,5-difluorobenzotrifluoride can be envisioned as a precursor to a monomer for such polymers. For example, nucleophilic substitution of the chlorine atom with an amino group would yield 4-amino-3,5-difluorobenzotrifluoride. This resulting fluorinated aniline (B41778) could then undergo oxidative polymerization to produce a fluorinated polyaniline. The presence of the fluorine and trifluoromethyl groups on the polymer backbone would be expected to significantly alter the polymer's electronic structure and physical properties compared to unsubstituted polyaniline. While patents describe the polymerization of various fluoroethylene monomers, the specific use of this benzotrifluoride derivative is a more specialized application. google.com The synthesis of fluorinated polymer dots from various fluorinated monomers for imaging applications further underscores the interest in creating novel fluorinated polymeric materials. google.com

Contribution to New Chemical Entity Discovery

4-Chloro-3,5-difluorobenzotrifluoride is a strategically important fluorinated building block for the discovery of new chemical entities, particularly in the fields of agrochemicals and pharmaceuticals. Its utility stems from the unique combination of substituents on the benzene ring: a trifluoromethyl group, two fluorine atoms, and a chlorine atom. This arrangement of electron-withdrawing groups activates the aromatic ring for certain transformations and provides a scaffold that can impart desirable physicochemical and biological properties to target molecules.

While specific, publicly documented examples of new chemical entities synthesized directly from 4-chloro-3,5-difluorobenzotrifluoride are limited, its potential as a precursor is significant. The reactivity of its functional groups allows for a variety of synthetic modifications, enabling the introduction of this highly functionalized phenyl ring into a wide range of molecular architectures. The presence of the trifluoromethyl group is particularly noteworthy, as it is a common feature in many modern drugs and agrochemicals, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

The primary contribution of 4-chloro-3,5-difluorobenzotrifluoride to new chemical entity discovery lies in its potential for derivatization through reactions targeting the chloro and fluoro substituents, as well as the aromatic ring itself. These transformations can lead to a diverse array of intermediates that are not readily accessible through other synthetic routes.

For instance, the chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, in nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide range of side chains and the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The fluorine atoms are generally less reactive than the chlorine atom in SNAr reactions, allowing for selective functionalization at the 4-position.

The following table outlines some of the potential synthetic transformations of 4-chloro-3,5-difluorobenzotrifluoride and the resulting functionalities that can be incorporated into new chemical entities.

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure | Potential Application in NCE Discovery |

| Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH₂), base | Substituted anilines | Formation of key intermediates for pharmaceuticals and agrochemicals. |

| Nucleophilic Aromatic Substitution (SNAr) | Alcohols (R-OH), base | Aryl ethers | Introduction of ether linkages common in bioactive molecules. |

| Nucleophilic Aromatic Substitution (SNAr) | Thiols (R-SH), base | Aryl thioethers | Synthesis of sulfur-containing compounds with potential biological activity. |

| Suzuki Coupling | Aryl or heteroaryl boronic acids, Pd catalyst | Biaryl or heteroaryl-aryl compounds | Construction of complex molecular scaffolds for drug discovery. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Substituted anilines | A versatile method for C-N bond formation in medicinal chemistry. |

| Reduction of Fluoro Groups | Reducing agents | Defluorinated or partially fluorinated analogues | Generation of analogues for structure-activity relationship (SAR) studies. |

The development of novel synthetic methodologies that utilize building blocks like 4-chloro-3,5-difluorobenzotrifluoride is crucial for expanding the accessible chemical space for drug and agrochemical discovery. The unique substitution pattern of this compound makes it a valuable tool for chemists seeking to design and synthesize next-generation bioactive molecules with improved efficacy and safety profiles. While detailed research findings on its specific applications are not yet widely published, its structural features and chemical reactivity position it as a compound with high potential for future contributions to new chemical entity discovery.

Perspectives and Future Research Directions for 4 Chloro 3,5 Difluorobenzotrifluoride Research

Development of Sustainable and Environmentally Benign Synthetic Processes

A primary goal in modern chemical synthesis is the development of processes that are environmentally friendly. For halogenated benzotrifluorides, this involves moving away from harsh reagents and high-temperature reactions. Future research would likely focus on:

Greener Solvents: Utilizing solvents like benzotrifluoride (B45747) (BTF) itself, which is considered more environmentally benign than many traditional organic solvents, could reduce the environmental impact of synthesis. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Renewable Feedstocks: Investigating pathways to synthesize key precursors from renewable biological or chemical sources rather than petroleum-based starting materials.

Exploration of Novel Catalytic Systems for Selective Transformations

Catalysis is central to achieving high selectivity and efficiency in chemical reactions. For compounds like 4-Chloro-3,5-difluorobenzotrifluoride, developing new catalytic systems would be crucial for its potential synthesis and functionalization.

Transition-Metal Catalysis: The use of catalysts based on metals like palladium, copper, and nickel is essential for cross-coupling reactions, which could be used to modify the chloro- or fluoro-substituents on the aromatic ring.

Organocatalysis: Employing small organic molecules as catalysts can offer an alternative to metal-based systems, often with high stereoselectivity and lower toxicity.

Photocatalysis: Using light to drive chemical reactions at ambient temperatures offers a sustainable approach. For instance, visible light-mediated processes have been developed for the synthesis of fluorinated heterocycles, a strategy that could be adapted for benzotrifluoride derivatives. nih.gov

In-depth Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is critical for optimizing reaction conditions and predicting outcomes.

Kinetic Studies: Analyzing reaction rates under various conditions can elucidate the steps involved in a reaction. For example, kinetic studies on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with anilines have suggested an addition-elimination mechanism and have quantified the electronic effects of substituents. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can model reaction pathways and transition states, providing insights that are difficult to obtain experimentally. nih.gov Such studies could predict the reactivity of the C-Cl and C-F bonds in 4-Chloro-3,5-difluorobenzotrifluoride.

Spectroscopic Analysis: Advanced spectroscopic techniques (e.g., in-situ NMR, IR) can be used to observe reactive intermediates and follow the course of a reaction in real-time.

Expansion of Synthetic Scope via C-H Activation and Late-Stage Functionalization

Directly converting C-H bonds into new functional groups is a powerful strategy in modern synthesis.

C-H Activation: Developing methods to selectively functionalize the C-H bonds on the aromatic ring of a benzotrifluoride derivative would allow for the rapid synthesis of diverse analogues. This avoids the need for pre-functionalized starting materials.

Late-Stage Functionalization: The ability to introduce key groups, such as a trifluoromethyl group, at a late stage in a synthetic sequence is highly valuable, particularly in drug discovery. nih.gov Research into the late-stage introduction of fluorine or other groups onto a pre-existing 4-chlorobenzotrifluoride (B24415) scaffold would be a significant area of future work.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through a reactor, offers several advantages over traditional batch processing.

Enhanced Safety and Control: Flow reactors allow for better control over reaction temperature and pressure, which is particularly important for potentially hazardous reactions like nitrations or fluorinations.

Scalability: Scaling up a reaction in a flow system is often simpler and more efficient than in batch production. nih.gov

Automation: Integrating flow reactors with automated systems allows for high-throughput screening of reaction conditions and the rapid synthesis of libraries of related compounds for testing in pharmaceutical or agrochemical research. The synthesis of various chemical building blocks has been shown to be more efficient and higher-yielding in flow systems compared to batch reactions. nih.gov

Q & A

Q. What are the primary applications of 4-chloro-3,5-difluorobenzotrifluoride in analytical chemistry?

This compound is widely used as a derivatizing agent for amino acid analysis via precolumn derivatization in ultrahigh-performance liquid chromatography (UHPLC). Its reactivity with amino groups enables the formation of stable derivatives, enhancing detection sensitivity. However, limitations include incomplete separation of structurally similar amino acids (e.g., leucine and isoleucine) .

Q. How can researchers optimize reaction conditions for derivatization using this compound?

Optimal derivatization occurs at ambient temperature with excess reagent (4× molar ratio relative to amino acids) in borate buffer (pH 9.0). Reaction completion is typically achieved within 10 minutes. Validate conditions using spike-and-recovery experiments to account for matrix effects in complex samples like vinegar or biological fluids .

Q. What synthetic routes are commonly employed to produce 4-chloro-3,5-difluorobenzotrifluoride?

A two-step process involves (1) nitration of 4-chlorobenzotrifluoride followed by (2) selective fluorination using hydrogen fluoride or fluorinating agents like DAST. Catalytic hydrogenation with Pd/C under controlled pressure (50 psig) minimizes side reactions such as dechlorination .

Advanced Research Questions

Q. How do substituent positions (chloro, fluoro, trifluoromethyl) influence the compound’s reactivity in nucleophilic substitution?

The electron-withdrawing trifluoromethyl group activates the aromatic ring toward electrophilic substitution, while chloro and fluoro substituents direct incoming nucleophiles to specific positions (meta/para). Computational studies (e.g., DFT) can predict regioselectivity, validated experimentally via HPLC-MS analysis of reaction intermediates .

Q. What strategies mitigate side-product formation during catalytic hydrogenation of nitro derivatives?

Using sodium acetate as a buffer (pH 4–5) during hydrogenation reduces undesired dehalogenation. A controlled feed process (<0.3 g/mL substrate concentration in methanol) minimizes exothermic side reactions. Post-reaction purification via fractional distillation or recrystallization removes residual 4-chloro-3,5-diaminobenzotrifluoride impurities .

Q. How can researchers address co-elution challenges in UHPLC when using this derivatizing agent?

Gradient elution with acetonitrile/water (0.1% formic acid) on a C18 column improves resolution. For unresolved pairs (e.g., leucine/isoleucine), tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) provides selective quantification. Method validation should include precision (RSD <5%) and LOD/LOQ assessments .

Q. What are the environmental stability and degradation pathways of this compound?

Hydrolysis studies under alkaline conditions (pH >10) reveal cleavage of the trifluoromethyl group, forming benzoic acid derivatives. Biodegradation pathways in soil involve Pseudomonas spp., which utilize chlorinated aromatics as carbon sources via dehalogenase enzymes. Monitor degradation using GC-MS with isotopic labeling (e.g., ¹³C) .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.